molecular formula C20H21NO6S2 B2421661 methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034404-23-2

methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2421661
CAS No.: 2034404-23-2
M. Wt: 435.51
InChI Key: KRVHYVDTMWWWIA-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S2/c1-20(23,18-11-13-6-4-5-7-16(13)28-18)12-21-29(24,25)17-10-14(19(22)27-3)8-9-15(17)26-2/h4-11,21,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHYVDTMWWWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the electrophilic cyclization of appropriate precursors to form the benzothiophene ring . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that derivatives can induce cytotoxicity in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, sulfonamide derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in managing Type 2 diabetes mellitus and Alzheimer's disease .

Antimicrobial Properties

The presence of the benzo[b]thiophen moiety is associated with antimicrobial activity against various pathogens. Compounds containing this structure have been shown to possess broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibitory properties of related sulfonamide compounds. The study demonstrated that these compounds effectively inhibited α-glucosidase activity, leading to decreased glucose absorption in vitro, which is beneficial for managing diabetes.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

Uniqueness

Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate (CAS Number: 2034404-23-2) is a complex organic compound that incorporates a benzo[b]thiophene moiety, a hydroxypropyl group, and a methoxybenzoate structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H23NO4S\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

Key Functional Groups

  • Benzo[b]thiophene : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Hydroxypropyl : May enhance solubility and biological activity.
  • Methoxy group : Often associated with increased lipophilicity and improved receptor binding.

Antimicrobial Properties

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant antimicrobial activity. For instance, derivatives have shown low minimum inhibitory concentrations (MIC) against various Gram-positive bacteria and fungi, suggesting their potential as effective antimicrobial agents .

CompoundMIC (µg/mL)Activity Against
3-Halo Benzo[b]thiophene16Staphylococcus aureus
Methyl Alcohol Derivative128Candida albicans
Hydroxypropyl Derivative64Bacillus cereus

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, the compound's interaction with specific molecular targets could lead to the suppression of tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzo[b]thiophene moiety may interact with enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), inhibiting their activity and reducing inflammation .
  • Receptor Binding : Preliminary studies suggest that it may bind to specific receptors, influencing their activity and potentially leading to therapeutic effects .

Study on Antimicrobial Efficacy

A study conducted on various benzo[b]thiophene derivatives demonstrated that those with hydroxymethyl groups exhibited enhanced antimicrobial activity compared to their non-hydroxymethyl counterparts. The compound's efficacy was evaluated against common pathogens, revealing significant bactericidal effects .

Evaluation of Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death in targeted cancer cells .

Q & A

Q. Table 1: Recommended Analytical Parameters

ParameterNMR (1H^1H)HRMSHPLC
Solvent/ColumnDMSO-d6d_6ESI+C18
Resolution CriteriaΔδ < 0.02 ppm<2 ppm>95%

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)Source
THF, NaH, 0°C7298
DMF, Pd(OAc)2_28997

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